Rhodanine, 3-veratryl-

CAS No.: 23538-05-8

Cat. No.: VC19675756

Molecular Formula: C12H13NO3S2

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23538-05-8 |

|---|---|

| Molecular Formula | C12H13NO3S2 |

| Molecular Weight | 283.4 g/mol |

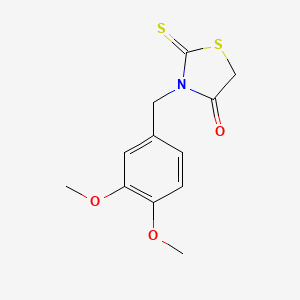

| IUPAC Name | 3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3 |

| Standard InChI Key | GEAXYSILQKHIOI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC |

Introduction

Chemical Structure and Physicochemical Properties

Rhodanine (C₃H₃NOS₂) is a thiazolidinone derivative with a sulfur-rich heterocyclic framework . The 3-veratryl substitution introduces a 3,4-dimethoxybenzyl group, resulting in a molecular formula of C₁₁H₁₁NO₃S₂. Key physicochemical properties, inferred from rhodanine and veratryl-containing analogs, include:

The veratryl group enhances hydrophobicity, likely increasing membrane permeability compared to unsubstituted rhodanine . Computational studies on similar rhodanine-3-acetic acid derivatives suggest that electron-donating methoxy groups on the aromatic ring could influence electronic properties, such as HOMO-LUMO gaps .

Synthesis Pathways

While no explicit synthesis of rhodanine-3-veratryl is documented, plausible routes can be inferred from methods used for analogous compounds:

Knoevenagel Condensation

This widely used method for rhodanine derivatives involves condensing rhodanine with an aldehyde. For example, rhodanine-3-acetic acid derivatives are synthesized by reacting rhodanine-3-acetic acid with substituted benzaldehydes under basic conditions . Applying this to 3,4-dimethoxybenzaldehyde (veratraldehyde) would yield the target compound:

Reaction conditions typically involve piperidine or ammonium acetate in ethanol under reflux .

Characterization Techniques

-

NMR Spectroscopy: ¹H-NMR would show signals for the methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

-

Mass Spectrometry: A molecular ion peak at m/z 270.35 (C₁₁H₁₁NO₃S₂) would confirm the structure.

Biological Activity and Research Findings

Rhodanine derivatives exhibit diverse bioactivities, though data specific to the 3-veratryl variant remain scarce:

Enzyme Inhibition

Veratryl alcohol, a ligninase substrate, forms radical intermediates during oxidation . By analogy, rhodanine-3-veratryl could interact with oxidoreductases, potentially serving as an inhibitor or probe for enzymatic mechanisms.

Cytotoxicity

Rhodanine derivatives with aromatic substitutions exhibit moderate cytotoxicity against cancer cell lines (IC₅₀: 10–50 µM) . The veratryl group’s methoxy substituents might modulate redox properties, influencing pro-apoptotic pathways.

Future Directions

-

Synthesis Optimization: Develop scalable protocols for rhodanine-3-veratryl, leveraging microwave-assisted or solvent-free methods.

-

Biological Screening: Evaluate antimicrobial, anticancer, and antioxidant activities using in vitro assays.

-

Computational Modeling: Perform DFT studies to predict reactivity and binding affinities toward biological targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume